

Stability and Radioactive Decay Pathways of Molybdenum-92: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Molybdenum-92**

Cat. No.: **B083593**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molybdenum-92 (^{92}Mo) is one of the six stable isotopes of molybdenum, notable for its high relative abundance and exceptional nuclear stability. This technical guide provides a comprehensive overview of the nuclear properties of ^{92}Mo , focusing on the theoretical basis for its stability and an examination of its potential radioactive decay pathways. While observationally stable, theoretical models predict the possibility of exceedingly slow decay processes, primarily double beta decay. This document summarizes the current understanding of ^{92}Mo 's stability, details the experimental efforts to detect its decay, and presents the theoretical frameworks used to model its behavior.

Introduction

Molybdenum-92, a naturally occurring isotope with 42 protons and 50 neutrons, is a subject of significant interest in nuclear physics due to its unique stability.^{[1][2][3][4][5]} Its nuclear structure, particularly the presence of a "magic number" of neutrons, places it in a region of the nuclear chart characterized by high binding energy and, consequently, a long half-life.^[6] Understanding the subtle radioactive decay possibilities of such a stable nucleus provides a fertile ground for testing the limits of the Standard Model of particle physics and for exploring physics beyond it. This guide delves into the theoretical underpinnings of ^{92}Mo 's stability, its potential decay modes, and the experimental methodologies employed to search for these rare events.

Nuclear Properties and Stability of Molybdenum-92

The remarkable stability of **Molybdenum-92** is primarily attributed to its nuclear structure, as explained by the nuclear shell model.[5][7] This model posits that nucleons (protons and neutrons) occupy discrete energy levels, or shells, within the nucleus. Nuclei with filled shells exhibit greater stability, analogous to the chemical inertness of noble gases with their filled electron shells.

The numbers of nucleons that correspond to filled shells are termed "magic numbers," which are 2, 8, 20, 28, 50, 82, and 126.[7] **Molybdenum-92**, with 50 neutrons, possesses a magic number of neutrons, contributing significantly to its high nuclear binding energy and observed stability.[6] This stability is also reflected in its natural isotopic abundance, which is among the highest for molybdenum isotopes.

Quantitative Nuclear Data

The key nuclear properties of **Molybdenum-92** are summarized in the table below for easy reference and comparison.

Property	Value
Atomic Number (Z)	42
Neutron Number (N)	50
Mass Number (A)	92
Isotopic Mass	91.906808 u
Natural Abundance	~14.65%
Nuclear Spin and Parity	0+
Binding Energy per Nucleon	~8.658 MeV
Half-life	Stable (Observationally)

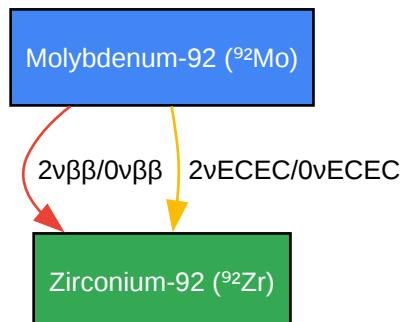
Theoretical Radioactive Decay Pathways

Despite its observational stability, nuclear theory predicts that **Molybdenum-92** is energetically capable of undergoing radioactive decay, albeit with an extraordinarily long half-life. The primary decay modes of interest are forms of double beta decay.

Double Beta Decay ($\beta\beta$)

Double beta decay is a rare nuclear process in which two neutrons in the nucleus are simultaneously converted into two protons, resulting in the emission of two electrons and two electron antineutrinos ($2\nu\beta\beta$ decay). A hypothetical, and even rarer, form of this decay, known as neutrinoless double beta decay ($0\nu\beta\beta$), involves the emission of only two electrons and no neutrinos. The observation of $0\nu\beta\beta$ decay would have profound implications for particle physics, as it would demonstrate that neutrinos are their own antiparticles (Majorana particles) and would violate the conservation of lepton number.

For **Molybdenum-92**, the potential double beta decay pathway would lead to the formation of Zirconium-92 (^{92}Zr).


- Two-Neutrino Double Beta Decay ($2\nu\beta\beta$): $^{92}\text{Mo} \rightarrow ^{92}\text{Zr} + 2\text{e}^- + 2\bar{\nu}\text{e}$
- Neutrinoless Double Beta Decay ($0\nu\beta\beta$): $^{92}\text{Mo} \rightarrow ^{92}\text{Zr} + 2\text{e}^-$

Additionally, two other related processes are theoretically possible:

- Two-Neutrino Double Electron Capture ($2\nu\text{ECEC}$): $^{92}\text{Mo} + 2\text{e}^- \rightarrow ^{92}\text{Zr} + 2\nu\text{e}$
- Neutrinoless Double Electron Capture ($0\nu\text{ECEC}$): $^{92}\text{Mo} + 2\text{e}^- \rightarrow ^{92}\text{Zr}$

The diagram below illustrates these potential decay pathways.

Theoretical Decay Pathways of Molybdenum-92

[Click to download full resolution via product page](#)

Caption: Theoretical decay pathways of **Molybdenum-92** to Zirconium-92.

Theoretical Half-Life Calculations

The theoretical half-lives for these decay processes are exceedingly long, making their direct observation a significant experimental challenge. The calculation of these half-lives is a complex problem in nuclear theory, often employing sophisticated models such as the proton-neutron quasiparticle random phase approximation (pn-QRPA).[1][2] These models take into account the detailed nuclear structure of the parent and daughter nuclei to predict the decay rates. The pn-QRPA model is a microscopic approach that is widely used for calculating weak interaction rates in nuclei, including beta decay and double beta decay.[1][2]

Experimental Searches for Radioactive Decay

The search for the radioactive decay of **Molybdenum-92** requires highly sensitive detectors with extremely low background radiation. To date, no definitive observation of ⁹²Mo decay has been made. However, experiments have successfully placed lower limits on its half-life for various decay modes.

Key Experimental Results

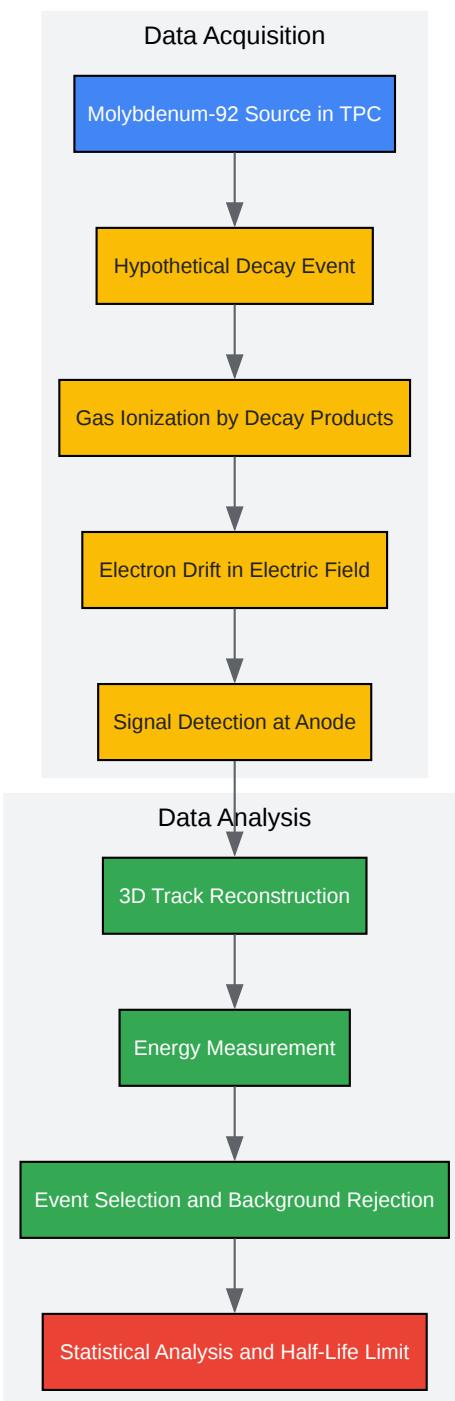
A significant experiment conducted in 1987 utilized a time projection chamber (TPC) to search for double beta decay in both ¹⁰⁰Mo and ⁹²Mo.[1] The results of this experiment for

Molybdenum-92 are summarized in the table below.

Decay Mode	Half-Life Lower Limit (90% Confidence Level)
β^+/EC (2v)	$> 2.3 \times 10^{17}$ years
β^+/EC (0v)	$> 2.7 \times 10^{18}$ years

These results indicate that if **Molybdenum-92** does decay via these pathways, it does so with an incredibly long half-life, making it one of the most stable nuclides known.

Experimental Protocol: Time Projection Chamber (TPC)


The experimental search for the rare decay of **Molybdenum-92** necessitates a sophisticated detection apparatus capable of identifying the faint signature of decay events amidst background radiation. A Time Projection Chamber (TPC) is a powerful tool for this purpose, allowing for three-dimensional tracking of charged particles.

Methodology:

- **Source Preparation:** A thin foil or a series of foils containing a known quantity of natural molybdenum, which includes **Molybdenum-92**, is placed at the central electrode of the TPC.
- **TPC Operation:** The TPC is filled with a suitable gas mixture, and a uniform electric field is applied across the chamber. When a decay event occurs within the molybdenum source, the emitted charged particles (electrons or positrons) ionize the gas along their path.
- **Electron Drift and Detection:** The ionization electrons drift along the electric field lines towards a segmented anode plane at the end of the chamber. The arrival time of the electrons at the anode provides the spatial coordinate in the drift direction, while the location of the hit on the segmented anode gives the other two spatial coordinates.
- **Signal Readout:** The signals from the anode segments are amplified and recorded, allowing for the reconstruction of the three-dimensional tracks of the decay products.

- Data Analysis: The energy of the decay is determined by the total ionization produced. The distinct topology of a double beta decay event, with two electrons originating from a common vertex, provides a powerful signature to distinguish it from background events.
- Background Reduction: The entire experimental setup is housed deep underground to shield it from cosmic rays. The materials used in the construction of the TPC are carefully selected for low intrinsic radioactivity.

The logical workflow of such an experiment is depicted in the diagram below.

Experimental Workflow for ^{92}Mo Decay Search[Click to download full resolution via product page](#)

Caption: A generalized workflow for a **Molybdenum-92** decay search using a TPC.

Conclusion

Molybdenum-92 stands as a testament to the principles of nuclear stability, with its "magic number" of neutrons providing a robust defense against radioactive decay. While it is considered observationally stable, the theoretical possibility of extremely rare decay processes, such as double beta decay, makes it a compelling subject for ongoing research. The stringent experimental limits on its half-life push the boundaries of our understanding of fundamental particle and nuclear physics. Future advancements in detector technology and background reduction techniques may one day allow for the direct observation of these elusive decays, offering a unique window into the physics that governs our universe. For professionals in drug development utilizing molybdenum isotopes, the exceptional stability of ⁹²Mo ensures its utility as a non-radioactive standard and a precursor for the production of other isotopes without the complication of inherent radioactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [2504.09266] Nuclear structure properties and decay rates of molybdenum isotopes [arxiv.org]
- 2. arxiv.org [arxiv.org]
- 3. next - [next-experiment.org]
- 4. researchgate.net [researchgate.net]
- 5. openmedscience.com [openmedscience.com]
- 6. Nuclear structure properties and decay rates of molybdenum isotopes [arxiv.org]
- 7. byjus.com [byjus.com]
- To cite this document: BenchChem. [Stability and Radioactive Decay Pathways of Molybdenum-92: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083593#stability-and-radioactive-decay-pathways-of-molybdenum-92>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com